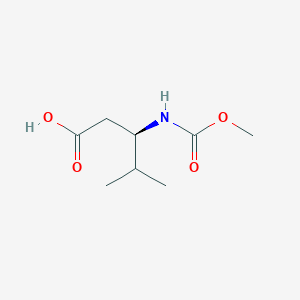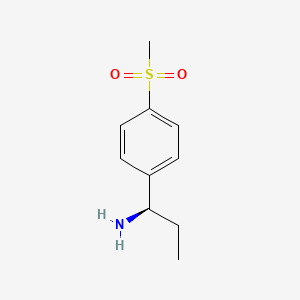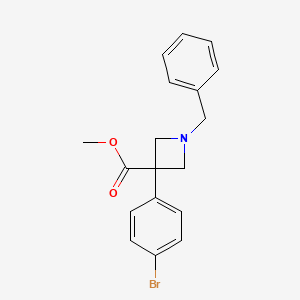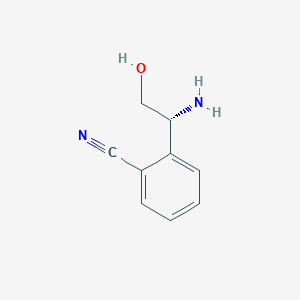
(R)-3-((Methoxycarbonyl)amino)-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((Methoxycarbonyl)amino)-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a methoxycarbonyl group attached to the amino group and a methyl group on the fourth carbon of the pentanoic acid chain. It is a chiral molecule, with the ®-configuration indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Methoxycarbonyl)amino)-4-methylpentanoic acid typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid. This reaction produces the methyl ester of the amino acid, which can then be hydrolyzed to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of ®-3-((Methoxycarbonyl)amino)-4-methylpentanoic acid often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-((Methoxycarbonyl)amino)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
®-3-((Methoxycarbonyl)amino)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-3-((Methoxycarbonyl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparaison Avec Des Composés Similaires
®-3-((Methoxycarbonyl)amino)-4-methylpentanoic acid can be compared with other similar compounds, such as:
Alanine: A simple amino acid with a similar structure but lacking the methoxycarbonyl group.
Valine: Another amino acid with a similar carbon chain but different functional groups.
Leucine: A branched-chain amino acid with a similar structure but different side chains.
The uniqueness of ®-3-((Methoxycarbonyl)amino)-4-methylpentanoic acid lies in its specific functional groups and chiral configuration, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H15NO4 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(3R)-3-(methoxycarbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(2)6(4-7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1 |
Clé InChI |
YVZSTSVHULAXJM-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)[C@@H](CC(=O)O)NC(=O)OC |
SMILES canonique |
CC(C)C(CC(=O)O)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13048860.png)



![4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13048891.png)

![Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13048903.png)

![(5-Azaspiro[2.4]heptan-4-YL)methanol](/img/structure/B13048908.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid](/img/structure/B13048916.png)


